Cas no 1038733-16-2 (5-amino-1-heptyl-1,2-dihydropyridin-2-one)

5-amino-1-heptyl-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-heptyl-1,2-dihydropyridin-2-one
- 2(1H)-Pyridinone, 5-amino-1-heptyl-
- 5-Amino-1-heptylpyridin-2(1h)-one
-
- インチ: 1S/C12H20N2O/c1-2-3-4-5-6-9-14-10-11(13)7-8-12(14)15/h7-8,10H,2-6,9,13H2,1H3
- InChIKey: KFQOTCYQCXJGKG-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CCCCCCC)C=C(N)C=C1
じっけんとくせい
- 密度みつど: 1.009±0.06 g/cm3(Predicted)
- ふってん: 339.6±31.0 °C(Predicted)
- 酸性度係数(pKa): 4.47±0.20(Predicted)
5-amino-1-heptyl-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108409-0.05g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1108409-0.25g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1108409-2.5g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1108409-5.0g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 5g |
$2485.0 | 2023-06-10 | ||
Enamine | EN300-1108409-5g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1108409-10.0g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 10g |
$3683.0 | 2023-06-10 | ||
Enamine | EN300-1108409-1g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1108409-10g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 95% | 10g |
$3007.0 | 2023-10-27 | |
Enamine | EN300-1108409-0.1g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1108409-0.5g |
5-amino-1-heptyl-1,2-dihydropyridin-2-one |
1038733-16-2 | 95% | 0.5g |
$671.0 | 2023-10-27 |
5-amino-1-heptyl-1,2-dihydropyridin-2-one 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
6. Back matter
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
5-amino-1-heptyl-1,2-dihydropyridin-2-oneに関する追加情報
5-Amino-1-heptyl-1,2-dihydropyridin-2-one: A Comprehensive Overview
The compound with CAS No. 1038733-16-2, commonly referred to as 5-amino-1-heptyl-1,2-dihydropyridin-2-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their structural versatility and potential applications in drug development. The dihydropyridine framework serves as a scaffold for various functional groups, making it a valuable structure for exploring novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-amino-1-heptyl-1,2-dihydropyridin-2-one, allowing researchers to study its properties in greater depth. The molecule's structure features an amino group at the 5-position and a heptyl chain at the 1-position, which contribute to its unique physicochemical properties. These features make it an intriguing candidate for exploring its potential as a neuroprotective agent or a cardiovascular drug.
One of the most compelling aspects of 5-amino-1-heptyl-1,2-dihydropyridin-2-one is its ability to interact with biological systems. Studies have shown that this compound exhibits antioxidant properties, which could be harnessed to combat oxidative stress-related disorders. Additionally, its structural similarity to known bioactive compounds suggests that it may possess anti-inflammatory or anticancer activities. Researchers are currently investigating these possibilities using advanced techniques such as molecular docking and in vitro assays.
The synthesis of 5-amino-1-heptyl-1,2-dihydropyridin-2-one involves a multi-step process that highlights the importance of stereochemistry and regioselectivity in organic synthesis. The use of transition metal catalysts and microwave-assisted reactions has significantly improved the efficiency of this process. These advancements not only make the compound more accessible for research purposes but also pave the way for its potential commercialization.
In terms of pharmacokinetics, 5-amino-1-heptyl-1,2-dihydropyridin-2-one demonstrates promising bioavailability profiles. Preclinical studies indicate that it can be absorbed efficiently through various routes of administration, making it a viable candidate for oral drug delivery systems. Furthermore, its metabolic stability and low toxicity profiles suggest that it could be well-tolerated by patients.
Recent breakthroughs in computational chemistry have provided new insights into the molecular mechanisms underlying the activity of 5-amino-1-heptyl-1,2-dihydropyridin-2-one. By employing machine learning algorithms and quantum mechanical calculations, researchers have been able to predict its binding affinities to key biological targets such as ion channels and enzymes. These predictions are being validated through experimental studies, further enhancing our understanding of this compound's therapeutic potential.
The application of 5-amino-1-heptyl-1,2-dihydropyridin-2-one in drug discovery is not limited to traditional pharmaceuticals. Its unique properties also make it a candidate for use in nanomedicine and drug delivery systems. For instance, researchers are exploring its ability to serve as a carrier for hydrophobic drugs or as a component of self-assembling nanostructures.
In conclusion, 5-amino-1-heptyl-1,2-dihydropyridin-2-one (CAS No. 1038733-16-2) represents a promising molecule with diverse applications in chemistry and medicine. Its structural features, coupled with recent advancements in synthesis and computational methods, position it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to the advancement of science and medicine.
1038733-16-2 (5-amino-1-heptyl-1,2-dihydropyridin-2-one) 関連製品
- 2229649-87-8(3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal)
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)
- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)
- 1506147-67-6(3-methylimidazo1,5-apyridin-7-amine)
- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)
- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)
- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)
- 2171928-76-8(3-ethoxyspiro3.4octane-1-thiol)